Cas no 41698-31-1 (dimethylphosphinoyl bromide)

dimethylphosphinoyl bromide 化学的及び物理的性質
名前と識別子
-
- 41698-31-1
- dimethylphosphinoyl bromide
- EN300-7456763
- SCHEMBL11335562
- Phosphinic bromide, dimethyl- (9CI)
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- インチ: 1S/C2H6BrOP/c1-5(2,3)4/h1-2H3
- InChIKey: OPAQIMUKVFWWHE-UHFFFAOYSA-N
- ほほえんだ: P(C)(C)(Br)=O
計算された属性
- せいみつぶんしりょう: 155.93396g/mol
- どういたいしつりょう: 155.93396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 64
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.587±0.06 g/cm3(Predicted)
- ふってん: 137.9±23.0 °C(Predicted)
dimethylphosphinoyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7456763-2.5g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 2.5g |
$2127.0 | 2024-05-23 | |
Enamine | EN300-7456763-0.1g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 0.1g |
$376.0 | 2024-05-23 | |
1PlusChem | 1P028575-500mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 500mg |
$1109.00 | 2024-05-02 | |
1PlusChem | 1P028575-100mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 100mg |
$527.00 | 2024-05-02 | |
Aaron | AR0285FH-500mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 500mg |
$1190.00 | 2023-12-15 | |
Aaron | AR0285FH-1g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 1g |
$1519.00 | 2023-12-15 | |
1PlusChem | 1P028575-50mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 50mg |
$363.00 | 2024-05-02 | |
Aaron | AR0285FH-5g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR0285FH-250mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 250mg |
$765.00 | 2023-12-15 | |
1PlusChem | 1P028575-5g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 5g |
$3952.00 | 2024-05-02 |
dimethylphosphinoyl bromide 関連文献
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1. Back matter
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
dimethylphosphinoyl bromideに関する追加情報
Introduction to Dimethylphosphinoyl bromide (CAS No. 41698-31-1)
Dimethylphosphinoyl bromide, with the chemical formula (CH₃O)₂PBr, is a significant compound in the field of organophosphorus chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties make it particularly valuable in the development of novel organic transformations and functional materials. The CAS number 41698-31-1 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The relevance of Dimethylphosphinoyl bromide has been increasingly highlighted in recent years due to its role in advanced chemical synthesis methodologies. One of the most notable applications is in the field of pharmaceutical research, where this compound is utilized to construct complex molecular architectures. For instance, it acts as a key reagent in the preparation of phosphine oxide derivatives, which are integral to drug design and development. These derivatives often exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for therapeutic applications.
Recent studies have demonstrated the utility of Dimethylphosphinoyl bromide in cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions. These transformations are pivotal in constructing carbon-carbon bonds, which are essential for the synthesis of biologically active molecules. The compound’s ability to facilitate these reactions under mild conditions has made it a preferred choice for synthetic chemists. Moreover, its role in the preparation of chiral phosphine ligands has opened new avenues in asymmetric catalysis, where enantioselective synthesis is crucial for producing optically active pharmaceuticals.
In addition to its pharmaceutical applications, Dimethylphosphinoyl bromide has found significance in materials science. Researchers have explored its use in the development of advanced polymers and coatings that exhibit improved thermal and chemical resistance. The phosphorus-bronide bond within this compound contributes to its stability and reactivity, making it an ideal candidate for such high-performance materials. Furthermore, its incorporation into conductive polymers has shown promise in the creation of novel electronic devices.
The synthesis of Dimethylphosphinoyl bromide typically involves the reaction of dimethyl phosphite with a brominating agent under controlled conditions. This process requires careful optimization to ensure high yield and purity. Recent advancements in synthetic techniques have improved the efficiency of these reactions, making large-scale production more feasible. The availability of high-purity Dimethylphosphinoyl bromide has enabled researchers to explore its potential in diverse chemical transformations without compromising on quality.
From an industrial perspective, the demand for Dimethylphosphinoyl bromide has been growing due to its versatility and broad applicability. Manufacturers are continuously refining production processes to meet the increasing demand from both academic and industrial sectors. The compound’s role as a building block in organic synthesis underscores its importance in modern chemistry. As research progresses, new applications for Dimethylphosphinoyl bromide are likely to emerge, further solidifying its position as a cornerstone of organophosphorus chemistry.
The safety and handling of Dimethylphosphinoyl bromide are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard definitions, proper precautions must be taken to prevent exposure during handling and storage. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used when working with this compound. Additionally, storage conditions should be controlled to prevent degradation or unwanted side reactions.
In conclusion, Dimethylphosphinoyl bromide (CAS No. 41698-31-1) is a versatile and indispensable compound in modern chemistry. Its applications span across pharmaceuticals, materials science, and organic synthesis, making it a subject of extensive research and industrial interest. As scientific understanding advances, the potential uses for this compound will continue to expand, reinforcing its importance in both academic and commercial settings.
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